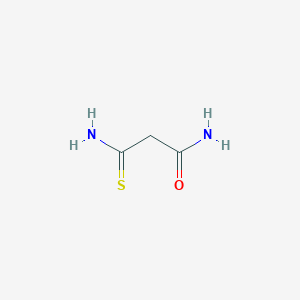

3-Amino-3-thioxopropanamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZJZGZPXBMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365881 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72410-06-1 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 Thioxopropanamide and Its Analogues

Established Synthetic Routes to 3-Amino-3-thioxopropanamide

The preparation of this compound typically involves the thionation of the corresponding amide or nitrile precursor. These methods have been refined over time to enhance their practicality and output.

The most common and established method for synthesizing this compound is from cyanoacetamide. nih.gov This process involves passing hydrogen sulfide (B99878) (H₂S) gas through a hot, saturated solution of cyanoacetamide in a basic solvent like pyridine (B92270), often with triethylamine (B128534) (Et₃N) as a catalyst. nih.gov This reaction effectively converts the nitrile group into a thioamide group.

Alternative conventional methods for the synthesis of primary thioamides from nitriles have also been developed. These generally involve the reaction of a nitrile with a sulfur source under basic conditions. For instance, aromatic nitriles can be converted to their corresponding thioamides in high yields by treatment with sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF). researchgate.net Another approach utilizes an anion-exchange resin (in its SH⁻ form) to catalyze the addition of gaseous hydrogen sulfide to nitriles in a polar solvent mixture like methanol-water at room temperature and ambient pressure. thieme-connect.comthieme-connect.com Phase-transfer catalysts have also been employed to facilitate the reaction between nitriles and hydrogen sulfide, yielding thioamides in high yields. tandfonline.com These methods, while effective, often require handling of toxic gaseous hydrogen sulfide and may involve lengthy reaction times or high pressures, particularly for aliphatic thioamides. thieme-connect.com

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for chemical transformations. mdpi.com In the context of reactions involving this compound, microwave irradiation has been shown to significantly improve reaction outcomes. mdpi.comnih.govnih.gov While the direct synthesis of this compound via microwave is not extensively detailed in the provided literature, subsequent reactions utilizing this compound demonstrate the clear advantages of this technology. mdpi.comsemanticscholar.org

Microwave irradiation has been demonstrated to produce higher yields in the synthesis of heterocyclic compounds derived from this compound compared to traditional heating methods. For example, in the synthesis of certain pyridothiazepine derivatives, microwave-assisted methods consistently provide better yields. mdpi.comnih.gov Similarly, the synthesis of 3-hydroxy-4-methyl-2-(p-tolylazo)-6,7-dihydrothieno[2,3-b]pyridine-6-one, a product derived from a this compound precursor, resulted in a 91% yield under microwave conditions. nih.gov

One of the most significant advantages of microwave-assisted synthesis is the dramatic reduction in reaction times. mdpi.com A comparative study on the synthesis of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide from this compound and ethyl acetoacetate (B1235776) highlights this benefit. mdpi.comsemanticscholar.org

| Method | Reaction Time | Reference |

|---|---|---|

| Conventional Heating (Reflux) | 3 hours | mdpi.comsemanticscholar.org |

| Microwave Irradiation (500W, 140°C) | 15 minutes | mdpi.com |

This data clearly illustrates that the reaction time can be reduced from hours to minutes, significantly increasing the efficiency of the synthetic process. mdpi.com

Microwave-Assisted Synthesis Enhancements

Improved Reaction Yields

Synthesis of Substituted this compound Derivatives

The core structure of this compound is a valuable scaffold for creating a wide array of substituted derivatives, particularly N-substituted analogues and more complex heterocyclic systems.

The synthesis of N-substituted derivatives involves modifying the amide or thioamide nitrogen. An example of such a compound is 3-amino-N-benzyl-3-thioxopropanamide. lookchem.com The synthesis of these derivatives can be achieved through multi-step reactions. For instance, the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds leads to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides. lookchem.com

N-Substituted this compound Synthesis

Example: 3-Amino-N-methyl-3-thioxopropanamide

The synthesis of N-substituted analogues of this compound, such as 3-amino-N-methyl-3-thioxopropanamide, follows established principles of thioamide synthesis. A general and mild approach involves the aminolysis of dithiocarboxylates, which can be generated in situ. orgsyn.orgorgsyn.org This method avoids the use of hazardous reagents like phosphorus pentasulfide or hydrogen sulfide. orgsyn.orgorgsyn.org The synthesis typically starts from a CH-acidic compound, which is reacted with elemental sulfur in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a tertiary amine base to form a dithiocarboxylate intermediate. orgsyn.orgorgsyn.org This intermediate is then reacted with the desired amine, in this case, methylamine, to yield the final N-substituted thioamide.

A closely related analogue, 3-ethylamino-N-methyl-3-thioxopropanamide (EAMTXPA), has been synthesized, demonstrating a viable pathway for such N-substituted compounds. researchgate.net The general principles of these syntheses can be applied to produce a variety of N-substituted 2-cyano-thioacetamides.

Table 1: N-Substituted Analogues of this compound and Related Compounds

| Compound Name | Molecular Formula | Application/Reaction | Reference |

|---|---|---|---|

| 3-Amino-N-benzyl-3-thioxopropanamide | C₁₀H₁₂N₂OS | Used in reactions with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds. | lookchem.com |

| 3-Ethylamino-N-methyl-3-thioxopropanamide (EAMTXPA) | C₆H₁₂N₂OS | Synthesized as a surfactant for flotation studies. | researchgate.net |

| 3-(Ethylamino)-N-phenyl-3-thioxopropanamide (EAPhTXPA) | C₁₁H₁₄N₂OS | Synthesized as a flotation collector for galena and sphalerite. | researchgate.net |

Reactivity and Mechanistic Studies of 3 Amino 3 Thioxopropanamide

Nucleophilic Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 3-amino-3-thioxopropanamide can exist in tautomeric equilibrium with its thiol form (-C(SH)=CH-), rendering the sulfur atom highly nucleophilic. This nucleophilicity is central to many of its reactions, particularly S-alkylation.

In Hantzsch-type ternary condensation reactions, this compound reacts with aldehydes and malononitrile (B47326) to form a 1,4-dihydropyridine-2-thiolate salt. mdpi.com The thiolate anion in this intermediate is a potent nucleophile. It readily undergoes S-alkylation with various reactive halides, such as methyl iodide or phenacyl bromide, to yield 2-(S-alkyl)-1,4-dihydronicotinamides. mdpi.com This S-alkylation is a key step in the functionalization of the heterocyclic products derived from monothiomalonamide. mdpi.com

Similarly, in the stepwise synthesis of pyridothiazepines, the intermediate pyridinethione derivative undergoes nucleophilic attack by the sulfur atom on an α-haloketone. nih.gov This S-alkylation forms a thioether linkage, which is a precursor to the final cyclized thiazepine ring. nih.gov

Electrophilic Reactions Involving the Thiocarbonyl Group

While the sulfur atom of the thiocarbonyl group is predominantly nucleophilic, the thiocarbonyl carbon atom possesses an electrophilic character. This allows it to be attacked by nucleophiles. This reactivity is a key aspect of many cyclization reactions where an intramolecular nucleophile attacks the thiocarbonyl carbon.

For example, in the formation of isothiazolopyridines through oxidation of dihydropyridine-2-thiolates, the reaction mechanism involves the initial formation of a disulfide bridge, followed by an intramolecular cyclization where a nitrogen atom attacks the carbon of a thiocarbonyl group, leading to the fused isothiazole (B42339) ring system. mdpi.com

Reactions Involving the Amino Group

The primary amino group (-NH2) in this compound is a key nucleophilic center that actively participates in cyclization and condensation reactions. researchgate.net Its involvement is crucial for the formation of various nitrogen-containing heterocycles.

In the synthesis of pyridine (B92270) derivatives, the amino group undergoes condensation with a carbonyl group of a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776). nih.govmdpi.com This step is fundamental to building the pyridine ring. Similarly, in four-component reactions with isatins, malononitrile, and a base, the amino group of monothiomalonamide is integral to the formation of the final spiro[indole-3,4′-pyridine] scaffold. mdpi.comresearchgate.net The reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds also highlights the reactivity of the amino group, leading to the synthesis of pyrimidine-5-carboxamide derivatives. lookchem.com

Cyclization and Heterocyclization Reactions

This compound is a well-established building block for the synthesis of functionally substituted heterocycles, particularly nicotinamides and their fused derivatives. mdpi.comresearchgate.netresearchgate.net

A prominent reaction of this compound is its condensation with ethyl acetoacetate in the presence of a base, such as ethanolic potassium hydroxide. nih.govmdpi.comresearchgate.netresearchgate.net This reaction yields 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, a key intermediate for more complex heterocyclic systems. nih.govmdpi.commdpi.com The synthesis can be performed using conventional heating or microwave irradiation, with the latter offering significantly reduced reaction times and improved yields. nih.gov

Table 1: Comparison of Synthetic Methods for 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide

| Method | Reagents | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | This compound, Ethyl Acetoacetate, Ethanolic KOH | Reflux | 3 h | 75% | nih.gov |

This table is generated based on data from the cited source.

The pyridine derivative obtained in the previous step, 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, serves as a scaffold for the synthesis of fused heterocyclic systems like pyridothiazepines. nih.govresearchgate.net Reaction with α-haloketones in boiling acetic acid leads to the direct formation of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] nih.govmdpi.comthiazepin-5-ones. nih.govresearchgate.net The reaction proceeds via an initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization involving the amide nitrogen and the ketone carbonyl group. nih.gov

Table 2: Synthesis of Pyrido[3,2-f] nih.govmdpi.comthiazepin-5-one Derivatives

| α-Haloketone Reactant | Resulting Product | Reference |

|---|---|---|

| Chloroacetone | 8-Hydroxy-2,6-dimethyl-2H,5H-pyrido[3,2-f] nih.govmdpi.comthiazepin-5-one | nih.gov |

| 3-Chloropentane-2,4-dione | 2-Acetyl-8-hydroxy-2,6-dimethyl-2H,5H-pyrido[3,2-f] nih.govmdpi.comthiazepin-5-one | nih.gov |

This table is generated based on data from the cited source.

This compound is a key component in Hantzsch-type ternary condensation reactions to produce sulfur-containing 1,4-dihydropyridines. mdpi.com In a typical reaction, monothiomalonamide, an aromatic aldehyde, and malononitrile are condensed in the presence of a base like triethylamine (B128534). mdpi.com This multicomponent reaction efficiently yields triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates. mdpi.com These products are valuable intermediates that can be further modified, for instance, through S-alkylation to produce novel 1,4-dihydronicotinamides or through oxidation to form isothiazolopyridines. mdpi.com

Table 3: Examples of Products from Hantzsch-Type Ternary Condensation

| Aldehyde | Product | Reference |

|---|---|---|

| Benzaldehyde | Triethylammonium 6-amino-3-carbamoyl-5-cyano-4-phenyl-1,4-dihydropyridine-2-thiolate | mdpi.com |

| 4-Chlorobenzaldehyde | Triethylammonium 6-amino-4-(4-chlorophenyl)-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate | mdpi.com |

This table is generated based on data from the cited source.

Hantzsch-Type Ternary Condensation Reactions

Formation of 1,4-Dihydropyridine-2-thiolates

A significant reaction involving this compound is its use in the synthesis of 1,4-dihydropyridine-2-thiolates. These compounds can be prepared through a Hantzsch-type ternary condensation. mdpi.com This reaction typically involves the condensation of an aldehyde, malononitrile, and this compound in the presence of a base like triethylamine (Et3N). mdpi.comsciforum.net The process yields new triethylammonium 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates in good yields, generally ranging from 80–91%. mdpi.com

These resulting thiolates are stable intermediates that can undergo further transformations. For example, acidification leads to the formation of the corresponding tetrahydropyridines, while oxidation can yield isothiazolopyridines. mdpi.com Furthermore, these thiolates can be S-alkylated under mild conditions using reactive halides to produce 2-(S-alkyl)-1,4-dihydronicotinamides. mdpi.comsciforum.net

A study demonstrated the successful synthesis of various triethylammonium 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates. The reaction conditions and yields are summarized in the table below. mdpi.com

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Triethylammonium 6-amino-3-carbamoyl-5-cyano-4-phenyl-1,4-dihydropyridine-2-thiolate | 88 |

| 4-Methylbenzaldehyde | Triethylammonium 6-amino-3-carbamoyl-5-cyano-4-(p-tolyl)-1,4-dihydropyridine-2-thiolate | 91 |

| 4-Methoxybenzaldehyde | Triethylammonium 6-amino-3-carbamoyl-5-cyano-4-(4-methoxyphenyl)-1,4-dihydropyridine-2-thiolate | 85 |

| 4-Chlorobenzaldehyde | Triethylammonium 6-amino-4-(4-chlorophenyl)-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate | 80 |

Four-Component Reactions for Spiro[indole-3,4′-pyridine] Derivatives

This compound is a key reagent in four-component reactions for the synthesis of complex spiro[indole-3,4′-pyridine] derivatives. mdpi.comnih.govresearchgate.netdntb.gov.ua This reaction typically involves an isatin (B1672199) derivative, malononitrile, this compound, and a base, such as triethylamine, in a solvent like ethanol (B145695). mdpi.comnih.govnih.gov

The reaction proceeds to form a mixture of isomeric triethylammonium spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.comnih.govdntb.gov.ua Specifically, the reaction of 5-substituted isatins (where the substituent is H or CH3), malononitrile, and this compound in hot ethanol with triethylamine results in triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 3′H-spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.comnih.govnih.gov The structures of these complex molecules have been confirmed using various spectroscopic techniques, including IR, HRMS, and 1H and 13C DEPTQ NMR, as well as 2D NMR experiments. mdpi.comnih.govdntb.gov.ua

The following table summarizes the reactants and resulting major products of this four-component reaction.

| Isatin Derivative | Other Reactants | Major Product |

| Isatin (R=H) | Malononitrile, this compound, Et3N | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate |

| 5-Methylisatin (R=CH3) | Malononitrile, this compound, Et3N | Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-5-methyl-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate |

Unusual Coupling Reactions and Ring Contractions

In certain reaction pathways, this compound and its derivatives can undergo unusual coupling reactions and ring contractions. mdpi.com For instance, a derivative of this compound, 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, can be synthesized by reacting this compound with ethyl acetoacetate. researchgate.netmdpi.com This pyridone derivative can then react with α-haloketones to form pyrido[3,2-f] Current time information in Le Flore County, US.researchgate.netthiazepin-5-ones. mdpi.com

An interesting and unusual coupling reaction occurs when these pyrido[3,2-f] Current time information in Le Flore County, US.researchgate.netthiazepin-5-ones are treated with arenediazonium chlorides. Instead of the expected product, the reaction proceeds through a ring contraction to yield 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-ones. mdpi.com This transformation highlights the complex reactivity of these systems. The synthesis of these compounds can be achieved through both conventional heating and microwave-assisted methods, with the latter often providing better yields in shorter reaction times. mdpi.com

Alkylation Reactions of this compound Derivatives

The derivatives of this compound, particularly the thiolate salts, are amenable to alkylation reactions. mdpi.comnih.gov These reactions are crucial for further functionalization and the creation of diverse molecular scaffolds.

Regioselective S-Alkylation

A key feature of the alkylation of this compound derivatives, such as the spiro[indole-3,4′-pyridine]-2′-thiolates, is its regioselectivity. mdpi.comnih.gov The alkylation occurs specifically at the sulfur atom, leading to the formation of S-alkylated products. mdpi.comnih.govsemanticscholar.org This has been demonstrated in reactions with various alkylating agents, including N-aryl α-chloroacetamides and α-bromoacetophenones. mdpi.comnih.gov

The S-alkylation of triethylammonium spiro[indole-3,4′-pyridine]-2′-thiolates with these electrophiles proceeds cleanly to give the corresponding 2′-(S-alkyl) derivatives. mdpi.comnih.gov This regioselectivity is a valuable tool for introducing a variety of substituents onto the heterocyclic core, enabling the synthesis of a library of compounds with potentially different biological activities. nih.gov

The table below provides examples of the regioselective S-alkylation of a spiro[indole-3,4′-pyridine]-2′-thiolate.

| Spiro[indole-3,4′-pyridine]-2′-thiolate Derivative | Alkylating Agent | Product Type |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate | N-aryl α-chloroacetamides | 2′-Amino-6′-{[2-oxo-2-(arylamino)ethyl]thio}-...-spiro[indoline-3,4′-pyridine]... |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate | α-bromoacetophenones | 2′-Amino-6′-[(2-aryl-2-oxoethyl)thio]-...-spiro[indoline-3,4′-pyridine]... |

Oxidation Reactions of Derivatives

The sulfur atom in the derivatives of this compound is susceptible to oxidation. mdpi.commdpi.comnih.gov However, the outcome of the oxidation can be highly dependent on the specific substrate and the oxidizing agent used.

In the case of triethylammonium 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates, oxidation under mild conditions can lead to the formation of isothiazolopyridines. mdpi.com

Conversely, the oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates with a DMSO-HCl system does not yield the expected isothiazolopyridines. mdpi.comnih.govnih.govdntb.gov.ua Instead, the reaction results in acidification products, specifically diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides. mdpi.comnih.govnih.govdntb.gov.ua This unexpected outcome underscores the nuanced reactivity of these complex heterocyclic systems.

Ring-Chain Tautomerism in Derivatives

An interesting phenomenon observed in certain derivatives of this compound is ring-chain tautomerism. mdpi.comnih.govnih.gov This type of tautomerism involves a reversible intramolecular reaction that leads to an equilibrium between an open-chain structure and a cyclic structure.

This behavior is particularly evident in the S-alkylation products of spiro[indole-3,4′-pyridine]-2′-thiolates with α-bromoacetophenones. mdpi.comnih.govnih.govdntb.gov.ua According to NMR data, the resulting products exist as a mixture of stereoisomers of the open-chain form, 2′-amino-6′-[(2-aryl-2-oxoethyl)thio]-3′-cyano-2-oxo-1′H-spiro[indoline-3,4′-pyridine]-5′-carboxamides, and the cyclic form, 5′-amino-3′-aryl-6′-cyano-3′-hydroxy-2-oxo-2′,3′-dihydrospiro[indoline-3,7′-thiazolo[3,2-a]pyridine]-8′-carboxamides. mdpi.comnih.govnih.govdntb.gov.uadntb.gov.ua

The ratio of these tautomers in solution can vary. mdpi.comnih.gov This equilibrium between the open-chain and cyclic forms adds another layer of complexity to the chemical properties of these derivatives and may have implications for their biological activity. While in solution a mixture is observed, some studies suggest that in the solid state, these compounds may exist predominantly as the cyclic thiazolo[3,2-a]pyridines. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of 3 Amino 3 Thioxopropanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful method for probing the structural details of 3-amino-3-thioxopropanamide derivatives at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. In derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the presence of the electron-withdrawing amide and thioamide groups.

For instance, in monothiomalonamide, the protons of the methylene (B1212753) group (CH₂) typically appear as a singlet. cu.edu.eg The protons of the amino (NH₂) and amide (CONH₂) groups are also observable, often as broad singlets due to quadrupole broadening and chemical exchange. Their exact chemical shifts can vary depending on the solvent, concentration, and temperature. The chemical environment significantly affects the chemical shifts, with protons on carbons adjacent to electronegative atoms like oxygen or nitrogen appearing at lower fields (higher ppm values). libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Can vary based on substitution. |

| Amide (-CONH₂) | ~7.0 - 8.5 | Often broad signals. |

| Thioamide (-CSNH₂) | ~9.0 - 10.0 | Typically deshielded compared to amide protons. |

| Aromatic Protons (if present) | ~6.5 - 8.0 | Dependent on the substitution pattern on the aromatic ring. libretexts.org |

Note: These are approximate ranges and can be influenced by solvent and substitution patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. savemyexams.com

In this compound derivatives, the carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly noteworthy. The thiocarbonyl carbon resonance is typically found significantly downfield (at a higher ppm value) compared to the carbonyl carbon resonance, often in the range of 200–210 ppm. nih.gov This is due to the lower electronegativity and larger size of the sulfur atom compared to oxygen. The chemical shifts of other carbons in the molecule are also influenced by their proximity to the amide and thioamide functionalities. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Methylene (-CH₂-) | ~40 - 50 | |

| Carbonyl (C=O) | ~160 - 175 | |

| Thiocarbonyl (C=S) | ~195 - 210 | Significantly downfield shift. nih.gov |

| Aromatic Carbons (if present) | ~110 - 150 | Dependent on substituents. |

Note: These are approximate ranges and can be influenced by solvent and substitution patterns. The reference standard for ¹³C NMR is typically Tetramethylsilane (TMS) at 0 ppm. savemyexams.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between different parts of the molecule. weebly.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. emerypharma.comlibretexts.org It is invaluable for identifying which protons are attached to which carbons, simplifying the assignment of the carbon spectrum based on the more easily interpreted proton spectrum. emerypharma.comlibretexts.org

For complex derivatives of this compound, the combination of HSQC and HMBC experiments allows for a detailed and reliable structural elucidation. researchgate.net For example, HMBC can confirm the connection between the methylene protons and the carbonyl and thiocarbonyl carbons.

Thioamides can exist in tautomeric forms, primarily the thione (amide-like) and thiol (iminol-like) forms. NMR spectroscopy is a key technique for investigating this tautomerism. mdpi.com The chemical shifts of both protons and carbons are sensitive to the tautomeric state. For instance, the presence of a thiol form would be indicated by the appearance of a signal for an S-H proton and a change in the chemical shift of the carbon atom, which would be more characteristic of a C=N double bond.

In many cases, thioamides predominantly exist in the thione form. However, the equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the molecule. Variable temperature NMR studies can be employed to study the dynamics of tautomeric exchange. nih.gov

2D NMR Experiments (HSQC, HMBC) for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands for the various functional groups can be observed.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H (Amide & Thioamide) | Stretching | 3100 - 3500 | Often appears as one or two sharp peaks for secondary and primary amides/thioamides, respectively. |

| C=O (Amide) | Stretching | ~1640 - 1680 | Strong, sharp absorption. |

| C=S (Thioamide) | Stretching | ~1100 - 1300 | Weaker than the C=O stretch. nih.gov |

| C-N | Stretching | ~1400 | |

| CH₂ | Stretching | ~2850 - 2960 |

The presence of a strong band around 1640-1680 cm⁻¹ is a clear indication of the carbonyl group of the amide. The N-H stretching vibrations of both the amide and thioamide groups are observed in the region of 3100-3500 cm⁻¹. The C=S stretching vibration is generally found at a lower frequency than the C=O stretch, typically in the 1100-1300 cm⁻¹ region, and is often weaker in intensity. nih.gov The absence of a thiol (S-H) stretching band (around 2550 cm⁻¹) further supports the predominance of the thione tautomer in the solid state. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. asm.org In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, the molecular ion peak [M]⁺ in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to determine the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to confirm the presence of certain structural motifs. For example, the loss of small, stable molecules like H₂S, CO, or NH₃ can often be observed. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the confident determination of a molecule's elemental formula from its measured mass-to-charge ratio (m/z).

In the synthesis of complex heterocyclic systems originating from this compound, HRMS serves as a critical checkpoint for structural confirmation. nih.gov For instance, in the creation of spiro[indole-3,4'-pyridine] derivatives through multi-component reactions, HRMS was used to verify the structures of the S-alkylation products. nih.govnih.gov The technique confirms that the experimentally observed molecular ion mass aligns with the theoretically calculated mass for the proposed structure, leaving little ambiguity as to the elemental composition.

Researchers utilize various ionization techniques, with electrospray ionization (ESI) being common for these types of polar molecules, often detecting the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. nih.gov The structures of numerous novel compounds, including spiro-fused heterocycles and thieno[2,3-b]pyridines derived from this compound, have been unequivocally confirmed using HRMS data alongside NMR and IR spectroscopy. nih.govnih.govsemanticscholar.org

Table 1: Representative HRMS Data for Derivatives of this compound

| Compound Name/Identifier | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| Triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-5-methyl-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate | C₂₁H₂₉N₆O₂S | [M+H]⁺ | 429.2073 | 429.2069 | nih.gov |

| 2′-Amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(o-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide | C₂₄H₂₃N₆O₃S | [M+H]⁺ | 475.1552 | 475.1551 | nih.gov |

| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | C₁₆H₁₄FN₃OS | [M+H]⁺ | 316.0914 | 316.0910 | nih.gov |

| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | C₁₈H₁₉N₃O₃S | [M+Na]⁺ | 380.1050 | 380.1039 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

The synthesis of molecules from this compound can lead to products with multiple chiral centers or ambiguous isomeric forms. For example, the oxidation of certain 3-aminothieno[2,3-b]pyridine-2-carboxamides resulted in a dimerized product with four chiral centers. An X-ray study of a single crystal of this product was essential to show that it exists specifically as a pair of (R,R,R,R)/(S,S,S,S) enantiomers, a level of stereochemical detail that would be difficult to prove otherwise. nih.gov

Furthermore, X-ray crystallography has been used to confirm the structures of other complex heterocyclic systems derived from reactions involving this compound precursors. researchgate.net In cases where ring-chain tautomerism is possible, X-ray diffraction on a suitable crystal can identify the preferred form in the solid state, resolving ambiguities that may persist in solution-state NMR studies. mdpi.com The structures of numerous key derivatives, including substituted thieno[2,3-b]pyridines, have been confirmed using this powerful technique. researchgate.net

Table 2: Illustrative X-ray Crystallography Findings for a Derivative Product

| Feature | Finding | Significance | Reference |

| Compound Class | Dimer of a 3-aminothieno[2,3-b]pyridine-2-carboxamide | A complex structure formed via an unexpected oxidative dimerization reaction. | nih.gov |

| Stereochemistry | Exists as a single pair of (R,R,R,R)/(S,S,S,S) enantiomers. | Unequivocally established the relative and absolute stereochemistry at four chiral centers, demonstrating high stereoselectivity in the reaction. | nih.gov |

| Technique | Single Crystal X-ray Diffraction | Provided the definitive solid-state structure, confirming connectivity and three-dimensional arrangement, which supported the proposed mechanistic pathway. | nih.gov |

Computational Chemistry and Theoretical Studies on 3 Amino 3 Thioxopropanamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of thioamide chemistry, including reaction mechanisms and the energetic profiles of chemical transformations.

DFT calculations have been instrumental in elucidating the potential formation routes of thioamides in different environments. For instance, studies have employed DFT to predict the gas-phase formation of thioamides from basic interstellar precursors like carbon sulfide (B99878) (CS), ammonia (B1221849) (NH₃), and the amino radical (NH₂). frontiersin.org The calculations help in understanding the underlying chemistry of how these molecules might form in the cold interstellar medium. frontiersin.org

In the context of synthetic organic chemistry, DFT has been used to understand the mechanisms of complex reactions involving thioamides. For example, in the study of multicomponent reactions leading to heterocyclic systems, DFT calculations have helped to identify the rate-limiting steps. One such study on the formation of dithiolo[3,4-b]pyridines revealed that the cyclization process, which forms the 1,4-dihydropyridine (B1200194) ring, is the rate-limiting step. researchgate.net

Furthermore, DFT is employed to analyze the conformational preferences of peptides containing thioamide groups. These studies calculate potential energy surfaces (PESs) to understand how thioamide substitution affects the secondary structure of peptides. nih.gov The results indicate that thioamide substitution can lead to significant structural changes, favoring conformations like the β-strand. nih.gov

The cis-trans isomerization of thioamides has also been investigated using DFT. These studies aim to create models that can predict the preference for either the cis or trans conformation based on the substituents on the carbon and nitrogen atoms. rsc.org This predictive capability is valuable for designing molecules with specific three-dimensional structures. rsc.org

A key application of DFT in studying reaction mechanisms is the determination of activation barriers, which are the energy thresholds that must be overcome for a reaction to occur. By calculating the energies of reactants, transition states, and products, DFT can provide quantitative estimates of these barriers.

For example, in the predicted formation of thioamides in the interstellar medium, DFT calculations revealed that the formation of thioamides like thioformamide (B92385) and thiourea (B124793) has relatively low energy barriers, suggesting they could form under these conditions. In contrast, the formation of their amide counterparts was found to have significantly higher energy barriers. frontiersin.org In a study on the formation of dithiolo[3,4-b]pyridines, the activation barrier for the rate-limiting cyclization step was calculated to be 28.8 kcal/mol. researchgate.net

DFT has also been used to determine the energy barriers for the cis-to-trans interconversion of thioamides, which is crucial for understanding their conformational dynamics. rsc.org However, it is important to note that the accuracy of these calculations can depend on the specific functional used. Studies comparing different density functionals have shown that some may provide misleading results for complex, multi-step organic reactions. osti.gov Therefore, careful selection and benchmarking of the DFT functional are essential for obtaining reliable predictions of activation barriers. osti.gov

| Reaction | System | Calculated Activation Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Cyclization | Formation of dithiolo[3,4-b]pyridines | 28.8 | B97-3c | researchgate.net |

| Cis-Trans Isomerization | Substituted Thioamides | Varies based on substituents | DFT | rsc.org |

Investigation of Reaction Mechanisms

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.

Molecular docking studies have been performed on various derivatives of 3-amino-3-thioxopropanamide to understand their interactions with biological targets. For instance, new spiro[indole-3,4'-pyridine] derivatives synthesized from this compound were docked into the bacterial regulator protein PqsR of Pseudomonas aeruginosa. researchgate.netmdpi.com The studies revealed that these compounds have a good affinity for the protein, with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.comsemanticscholar.orgdntb.gov.uaresearchgate.net The interactions stabilizing the ligand-protein complex included conventional hydrogen bonds, pi-sigma interactions, pi-sulfur interactions, and alkyl and pi-alkyl interactions. researchgate.net

In another study, derivatives of 3-aminorhodanine were docked into the epidermal growth factor receptor (EGFR). The results showed that these compounds could access the active site and form specific connections, such as hydrogen bonds, with key amino acid residues like THR766 and THR830. f1000research.com Similarly, N-substituted 3-aminooxindoles were shown to be potent inhibitors of butyrylcholinesterase (BuChE), and molecular modeling helped to elucidate the mechanism of inhibition. uevora.ptuevora.pt

Molecular docking is not only used to understand binding modes but also to predict the biological activity of new compounds. The calculated binding energy from docking simulations can be correlated with the inhibitory activity of the compound.

For example, the docking studies on spiro[indole-3,4'-pyridine] derivatives against the PqsR protein of Pseudomonas aeruginosa suggested their potential as antibacterial agents. researchgate.netmdpi.com Subsequent in vitro testing confirmed that one of the compounds exhibited moderate antibacterial activity against this bacterium. mdpi.comresearchgate.net

Similarly, docking studies of new 1,4-dihydronicotinamides, prepared from this compound, were carried out on calcium channel proteins to explore their potential as calcium channel blockers. sciforum.net In the case of 3-aminorhodanine derivatives, the docking scores were used to assess their potential as anti-tumor agents targeting EGFR. f1000research.com

Furthermore, computational tools are used to predict the activity of newly synthesized compounds against a wide range of biological targets. For instance, in silico activity prediction for triazolothiadiazine derivatives suggested they might act as inhibitors of several phosphodiesterases. actamedica.org These predictions can then be used to guide further experimental validation.

| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interactions | Predicted Biological Activity | Reference |

|---|---|---|---|---|---|

| Spiro[indole-3,4'-pyridine] | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 | Hydrogen bonds, pi-sigma, pi-sulfur, alkyl, pi-alkyl | Antibacterial | researchgate.netmdpi.comsemanticscholar.orgdntb.gov.ua |

| 3-Aminorhodanine | Epidermal Growth Factor Receptor (EGFR) | - | Hydrogen bonds with THR766, THR830 | Anticancer | f1000research.com |

| N-Substituted 3-Aminooxindoles | Butyrylcholinesterase (BuChE) | - | - | Alzheimer's Disease Treatment | uevora.ptuevora.pt |

| 1,4-Dihydronicotinamides | Calcium Channel Proteins | - | - | Calcium Channel Blockers | sciforum.net |

Binding Modes with Biological Targets

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.com By identifying which parts of a molecule are important for its function, SAR helps in the design of more potent and selective compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that uses mathematical models to quantitatively describe the relationship between molecular structure and biological activity. pharmacologymentor.comnih.gov These models are built using a set of known compounds and their measured activities and can then be used to predict the activity of new, untested compounds. conicet.gov.ar

For derivatives of this compound, SAR and QSAR studies have been employed to guide the development of new therapeutic agents. For example, in the development of anticonvulsant agents, QSAR models have been used to predict the antiepileptic activity of open-chain enaminones, a class of compounds that can be derived from this compound. nih.govscribd.com These models use molecular descriptors that quantify various aspects of the molecular structure to predict activity.

In another example, SAR studies on 3-aroylindoles were conducted to improve the potency and solubility of a drug candidate. nih.gov These studies explored how different substitutions on the indole (B1671886) ring and modifications of the linker affected the cytotoxic and antitubulin activities of the compounds. nih.gov The insights gained from such studies are crucial for the lead optimization phase of drug discovery.

Identification of Critical Functional Groups

Theoretical studies and structure-activity relationship (SAR) analyses have been employed to identify the key functional groups within this compound and related molecular systems that are crucial for their chemical reactivity and biological interactions.

The core structure of this compound contains an amide group (-C(=O)NH2) and a thioamide group (-C(=S)NH2). In derivatives synthesized for specific applications, other groups are identified as critical. For instance, in a series of 3-cyanopyridine (B1664610) derivatives originating from reactions involving this compound, several functional groups were determined to be essential for their activity against Trypanosoma cruzi. acs.org A detailed SAR analysis revealed that the nitrile group on the pyridine (B92270) core is crucial for potency. acs.orgmdpi.com Furthermore, the presence of a carbonyl group, specifically in an acetophenone-like moiety on the right-hand side (RHS) of the molecule, was found to be mandatory for the compound's activity. acs.orgmdpi.com The thioether linker was also identified as a key component, with variations to this part of the molecule not being well-tolerated. acs.orgmdpi.com

In other contexts, such as the design of flotation collectors, functional groups like C=O and -NH-C(=S)-N- have been highlighted for their remarkable selectivity. mdpi.com The introduction of heteroatoms (S, N, O) into the collector's structure is noted to enhance collecting ability through stable bonding with metal ions on mineral surfaces. researchgate.net The primary functional groups generally considered important for the chemical and physical properties of organic molecules include amines, amides, and thiols. masterorganicchemistry.com The amine group (-NH2) can act as a base, while the amide group, containing a carbonyl carbon attached to a nitrogen, can participate in hydrogen bonding. masterorganicchemistry.comlibretexts.org

Electrostatic and Hydrophobicity Field Analysis

The analysis of electrostatic and hydrophobicity fields around a molecule is essential for understanding how it will interact with its environment, such as a biological target or a mineral surface. These fields are calculated using computational models to predict regions of favorable and unfavorable interactions.

In studies of 3-cyanopyridine derivatives, a qualitative 3D structure-activity relationship model was built to visualize the electrostatic and hydrophobic fields. acs.orgconicet.gov.ar The model highlighted regions considered critical for the molecule's potency. acs.orgconicet.gov.ar

Key findings from this analysis include:

Electrostatic Fields : Key negative electrostatic potential was identified around the nitrile group of the core structure and the carbonyl group in the molecular linker. acs.orgconicet.gov.ar This suggests these regions are likely to interact with positively charged or electron-deficient areas of a target. The model also indicated that positive electrostatic fields in the right-hand side (RHS) of the molecule were essential for activity. acs.org

Hydrophobicity Fields : Favorable hydrophobicity was observed at the sulfur atom within the linker, indicating this region prefers non-polar interactions. acs.orgconicet.gov.ar The RHS part of the molecule also showed that hydrophobicity was an important factor for activity. acs.org

In the context of mineral flotation, computational simulations have shown that surfactants derived from thioxopropanamide generate strong electrostatic and hydrophobic interactions with mineral surfaces, which increases the surface's hydrophobicity. mdpi.com Density Functional Theory (DFT) calculations on these surfactants help determine chemical reactivity sites and properties like electron-donating capacity and hydrophobicity. mdpi.com

Table 1: Summary of Field Analysis for 3-Cyanopyridine Derivatives

| Molecular Region | Field Type | Finding | Implication for Activity |

| Nitrile Group (Core) | Electrostatic | Key Negative Potential | Critical for Potency |

| Carbonyl Group (Linker) | Electrostatic | Key Negative Potential | Critical for Potency |

| Thioether Linker (Sulfur) | Hydrophobicity | Favorable Hydrophobicity | Important for Interaction |

| Right-Hand Side (RHS) | Electrostatic | Positive Potential | Essential for Activity |

| Right-Hand Side (RHS) | Hydrophobicity | Favorable Hydrophobicity | Essential for Activity |

Bioavailability Parameter Calculations (In Silico)

In silico tools are widely used to predict the drug-likeness and pharmacokinetic properties of compounds, such as absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify potential liabilities early in the drug discovery process.

For derivatives of this compound, in silico predictive analyses have been conducted to evaluate bioavailability parameters. researchgate.net In a study on new spiro[indole-3,4′-pyridine] derivatives synthesized from this compound, an in silico analysis was performed to identify possible bioavailability parameters and protein targets for the new compounds. mdpi.comresearchgate.net

In a related study on 3-cyanopyridine derivatives, several ADME properties were determined for selected compounds to assess their potential as orally administered drugs. acs.orgmdpi.com While many compounds showed good potency, the analysis revealed that the antiparasitic activity was largely driven by lipophilicity. acs.orgyoutube.com This high lipophilicity often negatively affects metabolic stability and solubility, making further development challenging. conicet.gov.aryoutube.com Despite good potency and selectivity, the series was deemed unfeasible for progression due to poor ADME properties and potential promiscuity issues. youtube.com

Table 2: Calculated and Experimental ADME Properties for Representative 3-Cyanopyridine Derivatives

| Compound Property | Parameter | Value Range/Observation | Reference |

| Lipophilicity | cLogP | Calculated using StarDrop | acs.org |

| Potency vs. Lipophilicity | Ligand Lipophilicity Efficiency (LLE) | Analyzed to understand correlation | acs.org |

| Metabolic Stability | Human Liver Microsome (HLM) Clearance | Determined for selected compounds | acs.org |

| Metabolic Stability | Mouse Liver Microsome (MLM) Clearance | Determined for selected compounds | acs.org |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Experimentally determined | conicet.gov.ar |

| Overall Assessment | ADME Profile | Potency driven by lipophilicity, leading to poor overall ADME properties | youtube.com |

Applications of 3 Amino 3 Thioxopropanamide Derivatives in Medicinal Chemistry and Agrochemicals

Development of Biologically Active Heterocyclic Compounds

The core structure of 3-amino-3-thioxopropanamide is a key component in the synthesis of functionally substituted nicotinamides and other related heterocycles. mdpi.comresearchgate.netresearchgate.net Its reaction with components like malononitrile (B47326) and various aldehydes can lead to the formation of complex molecules such as 1,4-dihydropyridines and spiro[indole-3,4'-pyridines]. mdpi.commdpi.comnih.gov These heterocyclic systems are often associated with a wide spectrum of pharmacological properties. mdpi.com

Derivatives of this compound have been investigated for their potential to combat Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net Research into novel 3-cyanopyridine (B1664610) derivatives, synthesized from precursors related to this compound, has shown promising results. nih.gov

A hit-to-lead campaign focusing on cyanopyridine analogues identified compounds with significant potency against intracellular T. cruzi amastigotes. researchgate.net For instance, certain 2-thio-3-cyanopyridines displayed good potency with EC₅₀ values below 1 µM. nih.gov However, the antiparasitic activity in this series was often linked to lipophilicity, which could present challenges for further development due to potential issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

Another study on phthaloyl derivatives of 3-amino-3-arylpropionic acids, a related class of compounds, identified a potent inhibitor of the Trypanosoma cruzi trans-sialidase (TcTS) enzyme. nih.gov Compound D-11 from this series demonstrated an 86.9% inhibition of the TcTS enzyme and showed better trypanocidal activity than the reference drugs nifurtimox (B1683997) and benznidazole (B1666585) against two different parasite strains. nih.gov

Table 1: Anti-Trypanosoma cruzi Activity of Selected Cyanopyridine Derivatives

| Compound | EC₅₀ T. cruzi amastigote (µM) | CC₅₀ MRC-5 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6 | 0.63 | >64 | >101.6 |

| 26 | 5.51 | >64 | >11.6 |

| 29 | 1.91 | >64 | >33.5 |

Data sourced from a study on 3-cyanopyridine derivatives. nih.gov

The antibacterial potential of heterocyclic compounds derived from this compound is an active area of research. mdpi.comnih.gov

Pseudomonas aeruginosa is a challenging opportunistic pathogen known for its high rates of drug resistance. mdpi.complos.org Derivatives of this compound have been synthesized and evaluated for their ability to inhibit this bacterium. mdpi.comnih.gov

One study focused on new spiro[indole-3,4'-pyridine] derivatives. mdpi.comnih.gov Molecular docking studies suggested these compounds have an affinity for the transcriptional regulator protein PqsR of P. aeruginosa, a key component in its quorum-sensing system which controls virulence. mdpi.comnih.gov The binding energies were found to be in the range of -5.8 to -8.2 kcal/mol. mdpi.comnih.gov One specific compound, 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, demonstrated a moderate in vitro antibacterial effect against P. aeruginosa. mdpi.comnih.gov

Table 2: Molecular Docking and In Vitro Activity of a Spiro[indole-3,4'-pyridine] Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | In Vitro Activity against P. aeruginosa |

|---|---|---|---|

| 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide | PqsR (4JVC) | -5.8 to -8.2 | Moderate Inhibition |

Data from studies on spiro[indole-3,4'-pyridine] derivatives. mdpi.comnih.gov

Certain derivatives synthesized using this compound have also exhibited antioxidant capabilities. mdpi.comnih.gov The antioxidant activity is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov

The same spiro[indole-3,4'-pyridine] derivative that showed antibacterial effects also demonstrated good antioxidant properties in the DPPH test. mdpi.comnih.gov This dual activity highlights the potential for developing multifunctional compounds from a this compound scaffold.

HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiviral drug development. mdpi.com Research has explored various heterocyclic compounds as potential inhibitors. While direct studies on this compound derivatives are not extensively detailed in the provided context, the synthesis of related thiazole-containing oligopeptides (oligo-1,3-thiazolecarboxamides) has been shown to inhibit the HIV-1 integrase-catalyzed reaction. nih.gov The inhibitory effect of these compounds, which share a carboxamide functional group, was found to increase with the number of thiazole (B1198619) rings. nih.gov This suggests that heterocyclic structures derived from amide and thioamide precursors are a promising avenue for developing new HIV-1 integrase inhibitors.

1,4-Dihydropyridines are a well-known class of calcium channel blockers used in treating cardiovascular conditions like hypertension. mdpi.comresearchgate.nete-jcpp.org this compound is a valuable precursor for creating sulfur-containing 1,4-dihydropyridine-3-carboxamides. mdpi.com

In one study, new triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates were synthesized through a ternary condensation reaction involving this compound. mdpi.comresearchgate.net Molecular docking simulations were performed to assess the potential of these new compounds to act as calcium channel blockers. The in silico experiments indicated that some of the synthesized derivatives could be more potent than the reference drug, Nifedipine. mdpi.comresearchgate.net

Table 3: In Silico Calcium Channel Blocker Potential

| Compound Type | Target | Predicted Activity |

|---|---|---|

| 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate derivatives | Calcium Channel Proteins (e.g., PDB: 3LV3) | Potentially more potent than Nifedipine |

Finding from molecular docking studies. mdpi.comresearchgate.net

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for numerous physiological processes, and their inhibition has therapeutic applications in various diseases. Research into novel CA inhibitors has explored a wide range of chemical scaffolds. While direct studies on the carbonic anhydrase inhibition of this compound itself are not prominent, its derivatives are utilized as precursors in the synthesis of complex heterocyclic systems that are investigated for such properties.

For instance, this compound is a key starting material in the synthesis of pyridothiazepine derivatives. researchgate.net The reaction of this compound with ethyl acetoacetate (B1235776) yields 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. researchgate.netresearchgate.net This intermediate can then be further reacted to create various pyrido[3,2-f]- researchgate.netCurrent time information in Bangalore, IN.thiazepin-5-ones. researchgate.net These classes of heterocyclic compounds, including benzothiazepines, are recognized as important scaffolds in medicinal chemistry and have been investigated for a range of biological activities, including as potential carbonic anhydrase inhibitors. researchgate.net

Agrochemical Applications of Derivatives

In the field of agrochemicals, derivatives of this compound have demonstrated notable utility, particularly in the development of herbicide safeners.

Herbicide safeners are chemical agents used in agriculture to protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against target weeds. mdpi.comsemanticscholar.org Derivatives synthesized from this compound have been identified as having potential in this role.

This compound is a convenient reagent for producing substituted nicotinamides and complex spiro[indoline-3,4′-pyridine] structures. mdpi.comsemanticscholar.org Research has shown that certain compounds derived from this starting material exhibit herbicide safener properties. In laboratory experiments, newly synthesized spiro[indoline-3,4′-pyridine]-based nicotinamides were evaluated for their ability to act as antidotes to the herbicide 2,4-D in sunflower seedlings. mdpi.comsemanticscholar.org

The findings indicated that three of the novel compounds demonstrated moderate activity as herbicide safeners against 2,4-D. mdpi.comsemanticscholar.org These compounds help to mitigate the harmful effects of the herbicide on the crop. While some nicotinamide (B372718) derivatives showed this protective activity, others also exhibited a moderate growth-stimulating effect on the sunflower seedlings. researchgate.net

The research highlights the potential of using this compound as a scaffold for developing new agrochemicals that can enhance crop tolerance to certain herbicides.

Interactive Data Table: Herbicide Safener Activity of this compound Derivatives

| Compound Class | Starting Material | Herbicide | Crop | Activity Level | Reference |

| Spiro[indoline-3,4′-pyridine] Nicotinamides | This compound | 2,4-D | Sunflower | Moderately Active | mdpi.com, semanticscholar.org |

| Dithiolo[3,4-b]pyridine-5-carboxylates | Related Thioamides | 2,4-D | Sunflower | Strong | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-thioxopropanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiourea derivatives with α-keto esters. Optimize reaction conditions by controlling temperature (50–70°C) and using anhydrous solvents (e.g., THF) to minimize hydrolysis. Catalytic bases like triethylamine enhance nucleophilic attack, improving yields up to 75% . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify the thioamide proton (δ 10.5–11.5 ppm) and carbonyl carbon (δ 170–175 ppm). IR spectroscopy detects the C=S stretch (~1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash with soap/water immediately. Store in airtight containers at 2–8°C. Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Q. What are the key considerations for designing crystallization experiments to obtain high-quality single crystals of this compound derivatives?

- Methodological Answer : Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). Maintain a temperature gradient (20–25°C) to control nucleation. X-ray diffraction analysis requires crystals >0.2 mm in size; optimize by adjusting solvent polarity and cooling rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Perform meta-analysis using standardized assays (e.g., IC₅₀ comparisons under identical pH and temperature). Validate purity via HPLC (>95%) to exclude impurities as confounding factors. Use isogenic cell lines to control genetic variability in enzyme inhibition studies .

Q. What computational modeling approaches are suitable for studying the tautomeric equilibria of this compound, and how do solvent effects influence these equilibria?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model tautomers (thione vs. thiol forms). Solvent effects (e.g., water vs. DMSO) are modeled using the polarizable continuum model (PCM). Predict equilibrium constants using Gibbs free energy differences, validated by UV-Vis spectroscopy .

Q. What strategies can be implemented to address discrepancies between theoretical and experimental vibrational spectra in this compound analysis?

- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., scaling factors for IR frequencies) and accounting for anharmonicity. Compare experimental Raman spectra with simulated spectra using hybrid functionals (e.g., CAM-B3LYP). Cross-validate with solid-state NMR to assess crystal packing effects .

Q. How can isotopic labeling (e.g., ¹⁵N or ³⁴S) be employed to investigate the metabolic pathways of this compound in in vitro assays?

- Methodological Answer : Synthesize isotopically labeled analogs via ¹⁵N-thiourea or ³⁴S-enriched reagents. Track metabolic fate using LC-MS/MS with selective reaction monitoring (SRM). Compare fragmentation patterns to unlabeled controls to identify metabolic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.